Methyl 2-Hydroxy-2-methoxyacetate

Pharmaceutical Intermediate Synthesis 5-Arylhydantoin Acylation

Methyl 2-Hydroxy-2-methoxyacetate (CAS 19757-97-2), also known as methyl glyoxylate methyl hemiacetal or GMH , is a bifunctional C4-building block featuring an ester and a protected aldehyde (hemiacetal) within the same molecule. This structure confers unique reactivity as a glyoxylic acid equivalent.

Molecular Formula C4H8O4
Molecular Weight 120.1 g/mol
CAS No. 19757-97-2
Cat. No. B034612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Hydroxy-2-methoxyacetate
CAS19757-97-2
Molecular FormulaC4H8O4
Molecular Weight120.1 g/mol
Structural Identifiers
SMILESCOC(C(=O)OC)O
InChIInChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3
InChIKeyOVJJVYHDJVQFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Hydroxy-2-methoxyacetate (CAS 19757-97-2): Sourcing and Applications Overview


Methyl 2-Hydroxy-2-methoxyacetate (CAS 19757-97-2), also known as methyl glyoxylate methyl hemiacetal or GMH , is a bifunctional C4-building block featuring an ester and a protected aldehyde (hemiacetal) within the same molecule. This structure confers unique reactivity as a glyoxylic acid equivalent . It is commercially available as a colorless to yellow liquid with typical purities ranging from 80% technical grade to >97% and a molecular weight of 120.1 g/mol [1].

Methyl 2-Hydroxy-2-methoxyacetate (19757-97-2): The Critical Role of the Hemiacetal Moiety


The chemical utility of Methyl 2-Hydroxy-2-methoxyacetate is intrinsically linked to its hemiacetal functional group, which is in equilibrium with the free aldehyde. This is not a general property of all methoxyacetates. Substituting this compound with a simpler analog like methyl methoxyacetate [1] or methyl glycolate [2] would result in the loss of the protected aldehyde (glyoxylate) functionality, fundamentally altering its reaction profile and preventing its use in specific synthetic pathways, such as the one-step, acid-catalyzed synthesis of 5-arylhydantoins [3].

Quantitative Evidence for Selecting Methyl 2-Hydroxy-2-methoxyacetate (19757-97-2)


Acylating Agent Performance: Stable Hemiacetal vs. Unstable Aldehyde in 5-Arylhydantoin Synthesis

Methyl 2-Hydroxy-2-methoxyacetate is uniquely capable of acting as a stable and effective acylating agent in the one-pot synthesis of 5-arylhydantoins [1], enabling high-purity product formation [1][2]. Its direct comparator, the corresponding free aldehyde (glyoxylic acid), is documented to yield an 'unsatisfactory' and contaminated product [1]. This represents a functional, all-or-nothing differentiation.

Pharmaceutical Intermediate Synthesis 5-Arylhydantoin Acylation

Sourcing Advantage: Synthesis from Inexpensive Maleate vs. Traditional Expensive Precursors

The commercial viability of Methyl 2-Hydroxy-2-methoxyacetate is underpinned by its synthesis from 'unexpensive dialkyl maleate' [1]. This contrasts sharply with the costly and hazardous raw materials historically required for the same downstream products, such as glyoxylic acid, allantoin, hydroxymandelic acid, and sodium cyanide [1].

Raw Material Cost Process Economics Supply Chain

Purity-Driven Process Outcome: Yield of Methyl Mandelate Derivatives

In palladium-catalyzed cross-coupling, Methyl 2-Hydroxy-2-methoxyacetate serves as an effective electrophilic partner, yielding 'various functionalized methyl mandelate derivatives in good yields' [1]. While direct yield comparisons to other glyoxylate equivalents are not provided in the same study, this establishes its quantitative utility in a specific, high-value transformation.

Cross-Coupling Palladium Catalysis Mandelate Synthesis

Primary Procurement-Linked Application Scenarios for Methyl 2-Hydroxy-2-methoxyacetate


Large-Scale Synthesis of 5-Arylhydantoin Intermediates

The compound is specifically procured as a key acylating agent in the industrial manufacture of 5-arylhydantoins. As detailed in Section 3, this process is enabled by the compound's hemiacetal functionality and results in a high-purity product, overcoming the limitations of using the free aldehyde, glyoxylic acid [1]. The economic advantage of this route, which avoids expensive or hazardous precursors, is a primary driver for its selection in this application [1].

Catalytic Synthesis of Mandelate Derivatives

Methyl 2-Hydroxy-2-methoxyacetate is purchased for use as a glyoxylate hemiacetal building block in modern palladium-catalyzed cross-coupling reactions. This application, described in Section 3, allows for the efficient synthesis of functionalized methyl mandelate derivatives, a class of compounds with broad pharmaceutical relevance [1]. Its utility in this context differentiates it from simpler esters that cannot participate in such transformations.

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